Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt
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Overview
Description
Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt is a chemical compound with significant applications in various fields such as dye manufacturing, pharmaceuticals, and scientific research. This compound is characterized by its azo group (-N=N-) and chloro substituent, which contribute to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Azo Coupling Reaction: The compound can be synthesized through an azo coupling reaction between 4-aminobenzenesulfonic acid and 4-chloroaniline in the presence of an oxidizing agent such as sodium nitrite (NaNO2) and hydrochloric acid (HCl) under acidic conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors with controlled temperature and pH to ensure consistent product quality. The reaction mixture is then purified through crystallization and filtration to obtain the monosodium salt form.
Types of Reactions:
Oxidation: The azo group can undergo oxidation to form nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of hydrazo compounds.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) under acidic conditions.
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or ammonia (NH3) under basic conditions.
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the azo group.
Hydrazo Compounds: Resulting from the reduction of the azo group.
Substituted Derivatives: Resulting from nucleophilic substitution at the chloro position.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of azo dyes, which are widely used in textile and paper industries. Biology: It serves as a reagent in biochemical assays and research involving enzyme inhibition studies. Medicine: Industry: It is utilized in the production of pigments and colorants for various industrial applications.
Mechanism of Action
The compound exerts its effects through its azo group, which can interact with various biological targets. The molecular pathways involved include the inhibition of specific enzymes or receptors, leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Benzenesulfonic acid, 4-amino-: A related compound with similar applications in dye manufacturing.
Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-: Another azo compound used in similar industrial processes.
Benzenesulfonic acid, 4-chloro-: A compound with a similar chloro substituent but different azo group positioning.
Uniqueness: The presence of both the azo group and the chloro substituent in this compound provides unique reactivity and properties compared to similar compounds, making it particularly useful in specific applications.
Properties
CAS No. |
67875-24-5 |
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Molecular Formula |
C12H9ClN3NaO3S |
Molecular Weight |
333.73 g/mol |
IUPAC Name |
sodium;3-[(4-aminophenyl)diazenyl]-4-chlorobenzenesulfonate |
InChI |
InChI=1S/C12H10ClN3O3S.Na/c13-11-6-5-10(20(17,18)19)7-12(11)16-15-9-3-1-8(14)2-4-9;/h1-7H,14H2,(H,17,18,19);/q;+1/p-1 |
InChI Key |
LVTVPHDHZAQTKZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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